![molecular formula C10H18ClNO B1481515 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2098099-63-7](/img/structure/B1481515.png)
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Overview
Description
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound with the empirical formula C10H15NO . It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds related to 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has been a topic of interest for many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can be represented by the SMILES stringCCCN1C2CCC1CC(O)C2
. The InChI key for this compound is ICLCILJDFDMZEP-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a solid compound . Its molecular weight is 169.26 . The compound’s storage class code is 11, indicating that it is a combustible solid .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is a crucial component in the synthesis of tropane alkaloids . These alkaloids are a class of naturally occurring compounds that exhibit a wide range of biological activities. The compound can be used to create stereochemically complex tropane structures, which are important in the development of pharmaceuticals that target the central nervous system, such as pain relievers and antispasmodics.
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound can be employed in the creation of various complex molecules . Its unique structure allows for the introduction of cyclopropyl groups into other molecules, which can significantly alter their chemical properties and enhance their activity.
Agrochemical Research
In agrochemical research, the compound’s structural features can be utilized to develop new pesticides or herbicides . The cyclopropyl group may confer increased stability or specificity to agrochemical formulations, potentially leading to more effective and environmentally friendly products.
Pharmaceutical Development
The compound’s bicyclic structure is similar to that found in many bioactive molecules, making it a valuable scaffold for drug discovery . It could be used to synthesize novel compounds with potential therapeutic effects against various diseases.
Dye and Pigment Production
In the field of dyes and pigments, this compound could serve as a precursor to new colorants . Its ability to undergo various chemical reactions can lead to the synthesis of dyes with unique hues and properties.
Material Science
The structural rigidity imparted by the cyclopropyl group makes the compound a candidate for the synthesis of new materials . These materials could have applications in the production of high-strength polymers or as components in electronic devices.
Safety and Hazards
Future Directions
The future directions for research on 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride and related compounds are likely to continue focusing on the synthesis of the 8-azabicyclo[3.2.1]octane scaffold and its applications in the creation of tropane alkaloids . These compounds have a wide array of biological activities, making them of interest for potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Cyclopropyl-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .
properties
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7;/h7-10,12H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNPCGCQVOMYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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